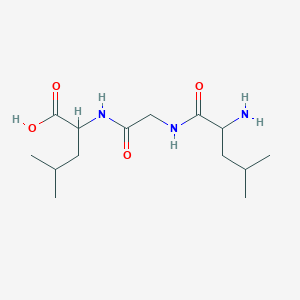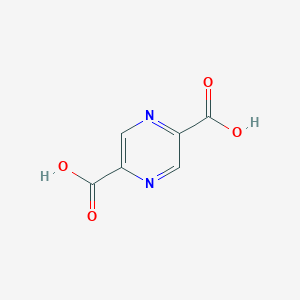
Pyrazine-2,5-dicarboxylic acid
Vue d'ensemble
Description
Pyrazine-2,5-dicarboxylic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. The dicarboxylic acid functionality adds to the versatility of this compound, making it a suitable candidate for various chemical reactions and potential applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through different methods. One efficient synthetic route involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate, yielding high yields of 3,6-dimethylthis compound hydrate . Another study reported the conversion of pyrazine 2,5-dicarboxylic acid into derivatives of 2-aminopyrazine 5-carboxylic acid, highlighting the versatility of this compound as a precursor for further chemical modifications .
Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray diffraction studies. The crystal structure of the dihydrate form of this compound is triclinic, and it is composed of molecular layers consisting of 2,5-pzdc and water molecules held together by a system of hydrogen bonds . Another study on the unsolvated form of pyrazine-2,3-dicarboxylic acid revealed different geometries of the carboxylic groups in relation to the pyrazine ring, which form layers interconnected by hydrogen bonds .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including the formation of metal-containing supramolecular complexes. For instance, under metal-mediated self-assembly conditions, the pyrazinyl nitrogen atoms interact with transition metal ions such as Ag(I), Cu(II), and Zn(II), leading to the formation of metallomacrocycles and coordination polymers . Additionally, the compound has been used to synthesize substituted pyrazinecarboxamides with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure and the presence of functional groups. The compound's ability to form hydrogen bonds significantly affects its solid-state properties, as seen in the formation of a unique infinite three-dimensional lattice in its hydrated form . The co-crystals of pyrazine with various dicarboxylic acids also exhibit different structural motifs based on stoichiometry, which are determined by hydrogen bonding interactions .
Applications De Recherche Scientifique
Synthesis of Derivatives : It serves as a starting material for the synthesis of derivatives like 2-aminopyrazine 5-carboxylic acid, useful in pharmaceutical chemistry (Schut, Mager, & Berends, 2010).
Crystal Structure Studies : The crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex have been analyzed, providing insights into molecular interactions and bonding patterns (Ptasiewicz‐bąk & Leciejewicz, 1998).
Intermediate in Drug Synthesis : It's an important intermediate in the synthesis of 2-amido-pyrazine, an antitubercular drug. Its preparation and purification via electrodialysis highlight its significance in pharmaceutical manufacturing (Sridhar & Palaniappan, 1989).
Biomedical Tracer Agents : Hydrophilic pyrazine derivatives from this compound have been evaluated as fluorescent glomerular filtration rate (GFR) tracer agents, indicating potential applications in renal function monitoring (Rajagopalan et al., 2011).
Supramolecular Chemistry : Its utility in supramolecular chemistry is evident in the study of carboxylic acid-pyridine supramolecular synthons and crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Synthesis of Polymers : It is used in the synthesis of highly functionalized pyrazines and pyrazine ladder polymers, highlighting its role in polymer chemistry (Zhang and Tour, 1999).
Antimicrobial and Toxicological Studies : Pyrazine derivatives, including those derived from this compound, show antimicrobial activity and have been studied for their potential as bio-based fumigants (Janssens et al., 2019).
Mécanisme D'action
Target of Action
Pyrazine-2,5-dicarboxylic acid primarily targets alkaline-earth-metal based coordination polymers . These targets play a crucial role in the formation of various structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions .
Mode of Action
The compound interacts with its targets by acting as a ligand under hydrothermal conditions . This interaction leads to the formation of a new 1D inorganic building unit composed of μ-OH bridged {Zr6O4(OH4)} clusters which are arranged in a hexagonal array and connected by the this compound ions .
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways involved in the formation of coordination polymers . The resulting downstream effects include the formation of porous three-dimensional compounds that feature one-dimensional hydrophilic channels filled with water molecules .
Pharmacokinetics
It is known to be slightly soluble in water , which may impact its bioavailability
Result of Action
The action of this compound results in the formation of coordination polymers with various structural topologies . These structures have potential applications in areas such as water adsorption and proton conductivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to decompose under acidic conditions . Additionally, its synthesis is typically carried out under hydrothermal conditions , suggesting that temperature and pressure may also play a role in its action.
Safety and Hazards
Propriétés
IUPAC Name |
pyrazine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOYJQLNFNGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292178 | |
| Record name | Pyrazine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122-05-4, 205692-63-3 | |
| Record name | 2,5-Pyrazinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrazinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,5-dicarboxylic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrazine-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
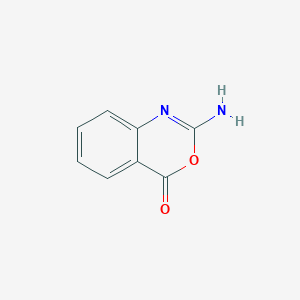


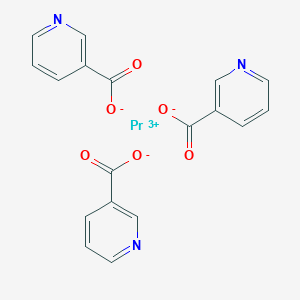
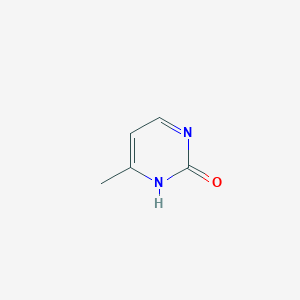
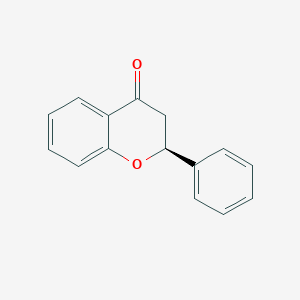
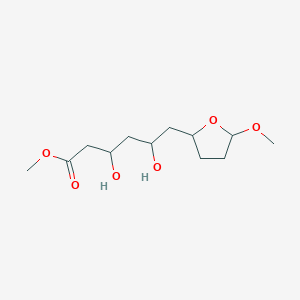
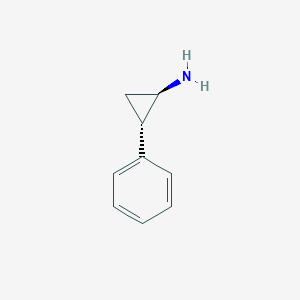
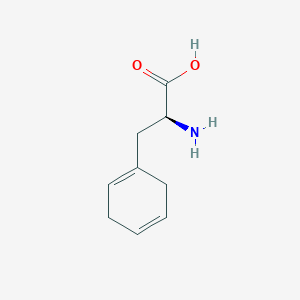
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)

